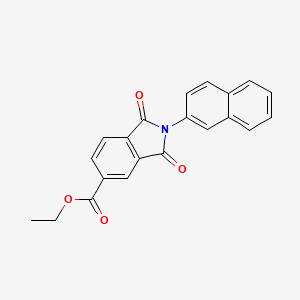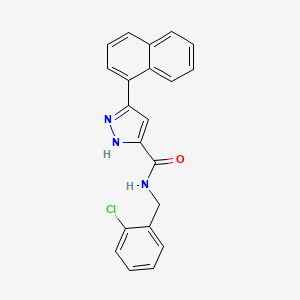![molecular formula C30H32BrNO2 B12492332 3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]-1-(4-bromobutyl)indole](/img/structure/B12492332.png)
3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]-1-(4-bromobutyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1,1-Bis(4-metoxifenil)but-1-en-2-il]-1-(4-bromobutíl)indol es un compuesto orgánico complejo con una estructura única que combina un núcleo indol con una cadena butílica y grupos metoxifenilo. Este compuesto es de interés en diversos campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones en química sintética.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[1,1-Bis(4-metoxifenil)but-1-en-2-il]-1-(4-bromobutíl)indol normalmente implica múltiples pasos, comenzando con la preparación del núcleo indol. Un método común implica la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona o aldehído en condiciones ácidas para formar el anillo indol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas también puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[1,1-Bis(4-metoxifenil)but-1-en-2-il]-1-(4-bromobutíl)indol puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Los grupos metoxilo se pueden oxidar para formar quinonas correspondientes.
Reducción: El doble enlace en el grupo but-1-en-2-il se puede reducir para formar una cadena butílica saturada.
Sustitución: El grupo bromobutíl puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: La hidrogenación usando paladio sobre carbono (Pd/C) como catalizador es un método típico.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas para reemplazar el átomo de bromo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de los grupos metoxilo puede producir quinonas, mientras que la reducción del doble enlace da como resultado una cadena butílica totalmente saturada.
Aplicaciones Científicas De Investigación
3-[1,1-Bis(4-metoxifenil)but-1-en-2-il]-1-(4-bromobutíl)indol tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Sus potenciales actividades biológicas, como las propiedades antiinflamatorias o anticancerígenas, son de interés para el descubrimiento y desarrollo de fármacos.
Medicina: La investigación sobre sus efectos farmacológicos podría conducir al desarrollo de nuevos agentes terapéuticos.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-[1,1-Bis(4-metoxifenil)but-1-en-2-il]-1-(4-bromobutíl)indol implica su interacción con objetivos moleculares específicos en los sistemas biológicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos celulares. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
3-[1,1-Bis(4-metoxifenil)but-1-en-2-il]-1-(4-clorobutíl)indol: Estructura similar pero con un átomo de cloro en lugar de bromo.
3-[1,1-Bis(4-metoxifenil)but-1-en-2-il]-1-(4-metilbutíl)indol: Estructura similar pero con un grupo metilo en lugar de bromo.
Singularidad
La presencia del grupo bromobutíl en 3-[1,1-Bis(4-metoxifenil)but-1-en-2-il]-1-(4-bromobutíl)indol proporciona una reactividad única y un potencial actividad biológica en comparación con sus análogos. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C30H32BrNO2 |
|---|---|
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1-(4-bromobutyl)indole |
InChI |
InChI=1S/C30H32BrNO2/c1-4-26(28-21-32(20-8-7-19-31)29-10-6-5-9-27(28)29)30(22-11-15-24(33-2)16-12-22)23-13-17-25(34-3)18-14-23/h5-6,9-18,21H,4,7-8,19-20H2,1-3H3 |
Clave InChI |
DBMSSSXFRDYCAD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CN(C4=CC=CC=C43)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R,4S)-2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B12492255.png)
![2-{(E)-[4-(dimethylamino)phenyl]diazenyl}-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12492258.png)
![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12492259.png)

![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]benzamide](/img/structure/B12492270.png)
![Ethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492272.png)
![Ethyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12492285.png)
![1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12492286.png)

![N-benzyl-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methanamine](/img/structure/B12492300.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12492304.png)
![5-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12492313.png)
![3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12492326.png)
![5-(3,4-dimethylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12492335.png)
